CID 118988527

Description

Based on general practices in chemical research, such compounds are typically analyzed for their structural motifs, physicochemical properties, and biological activities. For instance, studies on betulin-derived inhibitors (CID 72326, CID 64971) and oscillatoxin derivatives (CID 101283546, CID 185389) highlight the importance of substituent groups and stereochemistry in determining functionality .

Properties

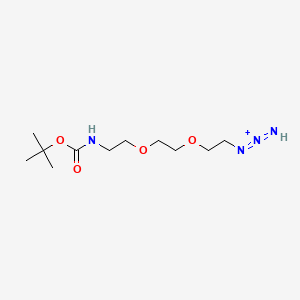

IUPAC Name |

imino-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylimino]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h12H,4-9H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUZAEHCDBXXCQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N4O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural analogs are identified based on shared backbones or functional groups. For example:

- Betulin derivatives (CID 72326, CID 10153267) share a lupane skeleton but differ in substituents (e.g., hydroxyl, caffeoyl groups), which modulate solubility and inhibitory activity .

- Oscillatoxin derivatives (CID 101283546, CID 185389) vary in methyl or hydroxyl substitutions, affecting toxicity and binding affinity .

A hypothetical comparison for CID 118988527 could follow this pattern:

Physicochemical and Pharmacokinetic Properties

Key properties such as solubility, logP, and bioavailability are critical for drug-likeness. For example, CID 1046861-20-4 (a boronic acid derivative) has a logP of 2.15 and high GI absorption, whereas betulinic acid (CID 64971) is less soluble but exhibits antiviral activity .

Functional Comparison

Functional analogs are grouped by shared biological targets or mechanisms. For example:

- Betulin derivatives inhibit hepatitis C virus entry (EC₅₀: 2.4 μM for CID 64971) .

- Nrf2 inhibitors (CID 46907796) and tubocurarine analogs (CID 6000) are classified by placental transfer efficiency or receptor binding .

Key Research Findings

Substituent Impact : Modifications like caffeoyl addition (CID 10153267) enhance betulin’s solubility and bioactivity, suggesting similar strategies could optimize this compound .

Stereochemistry : Oscillatoxin derivatives show that methyl group positioning (e.g., CID 185389 vs. CID 101283546) drastically alters toxicity, a consideration for this compound’s design .

Descriptor-Based Classification : Machine learning models using descriptors (e.g., logP, molecular weight) effectively predict placental transfer classes, applicable to this compound’s pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.